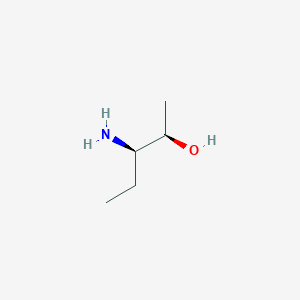
(2R,3R)-3-aminopentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-aminopentan-2-ol est un aminoalcool chiral avec deux stéréocentres
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du (2R,3R)-3-aminopentan-2-ol peut être réalisée par plusieurs méthodes. Une approche courante implique la réduction de la cétone correspondante en utilisant des catalyseurs ou des réactifs chiraux pour assurer la stéréochimie souhaitée. Par exemple, la réduction de la 3-aminopentan-2-one à l'aide d'un réactif borane chiral peut produire du this compound avec une pureté énantiomérique élevée .
Méthodes de production industrielle
La production industrielle du this compound implique souvent l'utilisation de biocatalyseurs ou de procédés de fermentation microbienne. Ces méthodes sont avantageuses en raison de leur haute sélectivité et de leur caractère respectueux de l'environnement. Par exemple, des souches modifiées de micro-organismes tels qu'Escherichia coli ou Bacillus subtilis peuvent être utilisées pour produire du this compound par fermentation .
Analyse Des Réactions Chimiques
Types de réactions
(2R,3R)-3-aminopentan-2-ol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former la cétone ou l'aldéhyde correspondante.
Réduction : Les réactions de réduction peuvent modifier davantage le composé pour produire différents alcools ou amines.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : L'hydrure de sodium et de bore (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont des agents réducteurs fréquemment utilisés.
Substitution : Des agents halogénants tels que le chlorure de thionyle (SOCl₂) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut produire de la 3-aminopentan-2-one, tandis que la réduction peut produire divers dérivés alcooliques .
Applications de recherche scientifique
Chimie
En chimie, le this compound est utilisé comme élément de construction chiral pour la synthèse de molécules complexes. Sa stéréochimie unique en fait un élément précieux pour la synthèse asymétrique et la production de composés énantiomériquement purs .
Biologie
En recherche biologique, le this compound est étudié pour son potentiel en tant que précurseur de molécules biologiquement actives. Il peut être utilisé dans la synthèse de dérivés d'acides aminés et d'autres composés bioactifs .
Médecine
En médecine, le this compound est étudié pour ses applications thérapeutiques potentielles. Il peut servir d'intermédiaire dans la synthèse de produits pharmaceutiques, y compris des médicaments aux propriétés analgésiques et anti-inflammatoires .
Industrie
Dans l'industrie, le this compound est utilisé dans la production de produits chimiques fins et de matériaux spéciaux. Sa nature chirale le rend adapté aux applications dans la production de composés optiquement actifs .
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, dans les systèmes biologiques, il peut agir comme un ligand pour les enzymes ou les récepteurs, modulant leur activité. Le mécanisme exact dépend de l'application spécifique et du contexte moléculaire dans lequel le composé est utilisé .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R)-3-aminopentan-2-ol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis and the production of enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential as a precursor to biologically active molecules. It can be used in the synthesis of amino acid derivatives and other bioactive compounds .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It can serve as an intermediate in the synthesis of pharmaceuticals, including drugs with analgesic and anti-inflammatory properties .
Industry
Industrially, this compound is used in the production of fine chemicals and specialty materials. Its chiral nature makes it suitable for applications in the production of optically active compounds .
Mécanisme D'action
The mechanism of action of (2R,3R)-3-aminopentan-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a ligand for enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
Composés similaires
(2S,3S)-3-aminopentan-2-ol : C'est l'énantiomère du (2R,3R)-3-aminopentan-2-ol et présente des propriétés chimiques similaires mais des activités biologiques différentes.
(2R,3S)-3-aminopentan-2-ol : Ce diastéréoisomère a une stéréochimie différente et peut présenter une réactivité et des effets biologiques différents.
(2S,3R)-3-aminopentan-2-ol : Un autre diastéréoisomère avec des propriétés stéréochimiques distinctes.
Unicité
L'unicité du this compound réside dans sa stéréochimie spécifique, qui confère une réactivité et une activité biologique uniques
Propriétés
Formule moléculaire |
C5H13NO |
|---|---|
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(2R,3R)-3-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m1/s1 |
Clé InChI |
BKFGLDUWYUYHRF-RFZPGFLSSA-N |
SMILES isomérique |
CC[C@H]([C@@H](C)O)N |
SMILES canonique |
CCC(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-](/img/structure/B12108897.png)
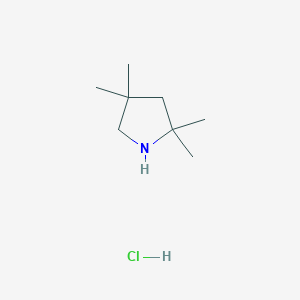
![[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)
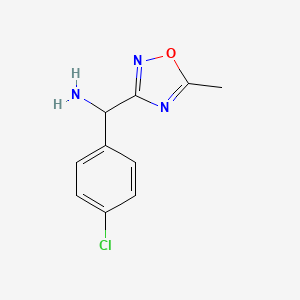
![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)
![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)
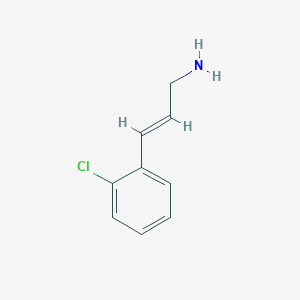
![13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene](/img/structure/B12108942.png)
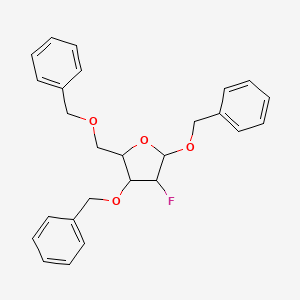
![4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12108953.png)
![10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)
